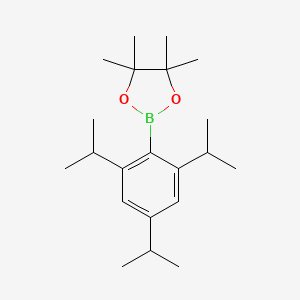
3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allyloxy group at the third position, a methylthio group at the fifth position, and a carboxylic acid group at the second position of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by the introduction of the allyloxy and methylthio groups through substitution reactions. The carboxylic acid group can be introduced via oxidation of an intermediate aldehyde or alcohol.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, controlled temperature, and pressure conditions, as well as the use of specific solvents and reagents, are employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds.
Biology and Medicine: Research has explored its potential as a bioactive molecule. The compound’s structure suggests it could interact with biological targets, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties. Studies are ongoing to elucidate its biological activities and therapeutic potential.
Industry: In the industrial sector, this compound may be used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in organic electronics, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism by which 3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The allyloxy and methylthio groups can enhance its binding affinity and specificity, while the carboxylic acid group may facilitate interactions through hydrogen bonding and ionic interactions.
Vergleich Mit ähnlichen Verbindungen
3-(Allyloxy)thiophene-2-carboxylic acid: Lacks the methylthio group, which may result in different reactivity and applications.
5-(Methylthio)thiophene-2-carboxylic acid:
3-(Allyloxy)-thiophene-2-carboxylic acid: Similar structure but without the methylthio group, leading to variations in its chemical behavior.
Uniqueness: The presence of both allyloxy and methylthio groups in 3-(Allyloxy)-5-(methylthio)thiophene-2-carboxylic acid imparts unique chemical properties, such as enhanced reactivity and potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar thiophene derivatives.
Eigenschaften
Molekularformel |
C9H10O3S2 |
|---|---|
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
5-methylsulfanyl-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O3S2/c1-3-4-12-6-5-7(13-2)14-8(6)9(10)11/h3,5H,1,4H2,2H3,(H,10,11) |
InChI-Schlüssel |
DXRLGIAIMPWNKO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(S1)C(=O)O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12067530.png)







![1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-, (1E,6E)-](/img/structure/B12067576.png)
